
1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene
説明
1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C11H12BrF3O . It is used to produce 5-phenoxy-valeric acid with carbon dioxide and reagent Mg .
Molecular Structure Analysis
The molecular structure of 1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene consists of a benzene ring with a bromobutoxy group and a trifluoromethyl group attached to it . The exact positions of these groups on the benzene ring can vary, which would result in different isomers of the compound.科学的研究の応用
Organic Synthesis Applications
Bromine Atom-Transfer Radical Addition : A study by Yorimitsu et al. (2001) demonstrated the use of bromine atom-transfer radical addition in aqueous media, highlighting the solvent effect on radical addition reactions. The research found that polar solvents and aqueous media facilitate the addition process, providing insights into the mechanism and efficiency of these reactions in organic synthesis (Yorimitsu et al., 2001).
Formation of Alkyl Halide Derivatives : Bond et al. (2006) explored the reactions of 1,4-bis(tetrazole)benzenes with dibromoalkanes to synthesize alkyl halide derivatives. This study demonstrates the versatility of halogenated compounds in forming various functional groups and structures, which are essential in organic synthesis and pharmaceutical research (Bond et al., 2006).
Polymer Chemistry and Materials Science
Synthesis of Fluorine-Containing Polymers : Fitch et al. (2003) detailed the synthesis and characterization of new fluorine-containing polyethers, showcasing the use of highly fluorinated monomers to produce materials with low dielectric constants and excellent thermal stability. These materials have potential applications in the electronics industry due to their unique properties (Fitch et al., 2003).
Development of Light-Emitting Polymers : Neilson et al. (2007) discussed the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers for tailored light emission. The study highlights the potential of these polymers in creating materials with specific photoluminescence properties, which could be beneficial for optoelectronic devices and displays (Neilson et al., 2007).
Advanced Materials and Chemistry
Creating Porous Materials : Uribe-Romo et al. (2011) synthesized covalent organic frameworks (COFs) with hydrazone linkages, resulting in materials that are highly crystalline, chemically and thermally stable, and permanently porous. These COFs expand the possibilities for storage, catalysis, and separation applications (Uribe-Romo et al., 2011).
Study on Steric Effects in Organometallic Synthesis : Schlosser et al. (1996) discussed the synthesis and reactions of 1-Bromo-3,5-bis(trifluoromethyl)benzene, highlighting its utility as a versatile starting material for organometallic synthesis. The study sheds light on the steric and electronic effects influencing the reactivity of such compounds, which is crucial for designing new reactions and materials (Schlosser et al., 1996).
特性
IUPAC Name |
1-(4-bromobutoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3O/c12-7-3-4-8-16-10-6-2-1-5-9(10)11(13,14)15/h1-2,5-6H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIARFLPNNJPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobutoxy)-2-(trifluoromethyl)benzene | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


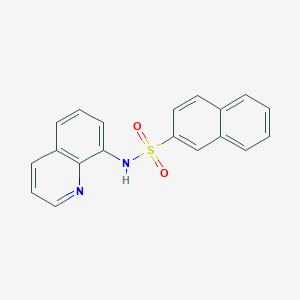
![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea](/img/structure/B2959904.png)
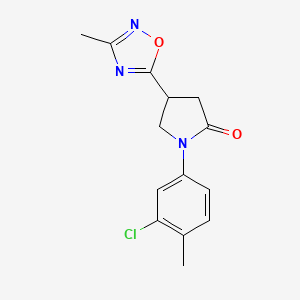
![(4R,5S)-4-(Aminomethyl)-5-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B2959906.png)
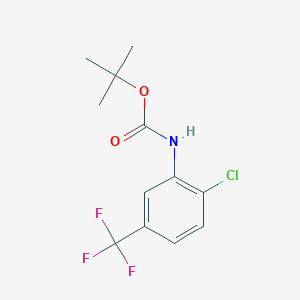
![(S)-4-methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)pentanoic acid](/img/structure/B2959911.png)
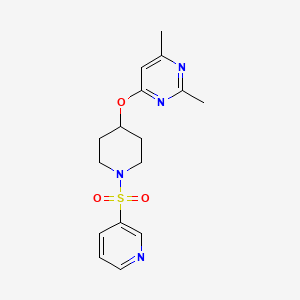
![4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2959916.png)
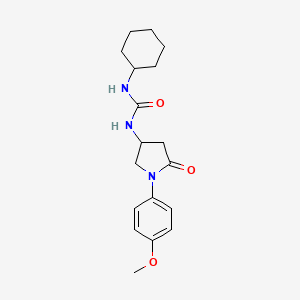
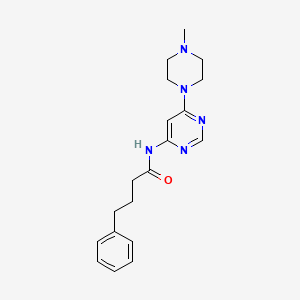
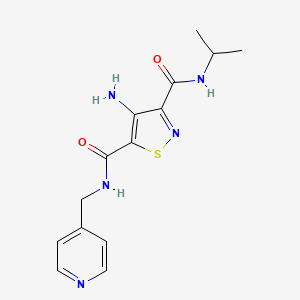
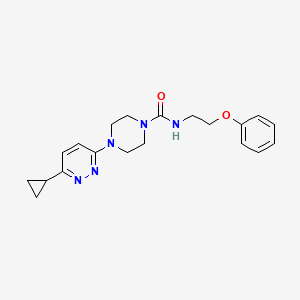
![4-Chloro-5-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1,2-thiazol-3-one](/img/structure/B2959923.png)